molecular formula C20H22O10P2 B3028595 Schembl22891228 CAS No. 2370885-23-5

Schembl22891228

Cat. No. B3028595
CAS RN: 2370885-23-5
M. Wt: 484.3 g/mol
InChI Key: SZTRXLVGBSQAOV-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for the reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and flammability .

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action describes how it produces its effect at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve potential applications of the compound, ongoing research, and areas where further study is needed .

properties

IUPAC Name

3-[9,10-dioxo-6-(3-phosphonopropoxy)anthracen-2-yl]oxypropylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O10P2/c21-19-16-6-4-14(30-8-2-10-32(26,27)28)12-18(16)20(22)15-5-3-13(11-17(15)19)29-7-1-9-31(23,24)25/h3-6,11-12H,1-2,7-10H2,(H2,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTRXLVGBSQAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCP(=O)(O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dppeaq

CAS RN

2370885-23-5
Record name 2,6-DPPEAQ
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